N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Morpholine-Cyclohexyl Intermediate: This step involves the reaction of morpholine with cyclohexanone to form the morpholine-cyclohexyl intermediate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Naphthalene Moiety: The intermediate is then reacted with a naphthalene derivative, such as naphthalene-1-carboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or naphthalene derivatives.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide hydrochloride
- 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H30N2O2/c26-22(17-20-9-6-8-19-7-2-3-10-21(19)20)24-18-23(11-4-1-5-12-23)25-13-15-27-16-14-25/h2-3,6-10H,1,4-5,11-18H2,(H,24,26) |
InChI Key |
RNRZSEHQNDTMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
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